molecular formula C24H16Cl2FN5O B11322378 4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

Cat. No.: B11322378
M. Wt: 480.3 g/mol
InChI Key: ZQAZWDWWNYIKOR-UHFFFAOYSA-N
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Description

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of chloro and fluoro substituents: These steps may involve halogenation reactions using reagents such as chlorine or fluorine sources.

    Coupling reactions: The final step often involves coupling the triazolopyrimidine core with benzamide derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain substituents or reduce specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chloro substituent and has similar biological activities.

    4-Chlorophenol: Contains the chloro substituent and is used in various chemical reactions.

Uniqueness

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is unique due to its specific combination of chloro and fluoro substituents on the triazolopyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H16Cl2FN5O

Molecular Weight

480.3 g/mol

IUPAC Name

4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

InChI

InChI=1S/C24H16Cl2FN5O/c25-17-7-1-14(2-8-17)20-13-21(15-5-11-19(27)12-6-15)32-24(28-20)30-23(31-32)29-22(33)16-3-9-18(26)10-4-16/h1-13,21H,(H2,28,29,30,31,33)

InChI Key

ZQAZWDWWNYIKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)F

Origin of Product

United States

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